molecular formula C10H9NS B13959807 2-(Prop-1-en-2-yl)benzo[d]thiazole

2-(Prop-1-en-2-yl)benzo[d]thiazole

Cat. No.: B13959807
M. Wt: 175.25 g/mol
InChI Key: RIPGVSBLNYALJM-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(1-methylethenyl)- is an aromatic heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, slightly viscous liquid with a distinct sulfurous odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzothiazole, 2-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with acetaldehyde in the presence of an acid catalyst can yield the desired compound. Another method involves the cyclization of thioamides or thioureas with appropriate reagents.

Industrial Production Methods

Industrial production of Benzothiazole, 2-(1-methylethenyl)- typically involves large-scale reactions using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as iodine or metal complexes may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. For instance, nitration with nitric acid can yield nitrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Nitrobenzothiazole derivatives

Scientific Research Applications

Benzothiazole, 2-(1-methylethenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Benzothiazole derivatives have shown potential as anticancer agents, with some compounds demonstrating activity against various cancer cell lines.

    Industry: The compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(1-methylethenyl)- varies depending on its application. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Benzothiazole, 2-(1-methylethenyl)- can be compared with other similar compounds such as:

    Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.

    Benzimidazole: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiazole ring.

    Thiazole: Lacks the fused benzene ring present in benzothiazole.

Uniqueness

Benzothiazole, 2-(1-methylethenyl)- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-prop-1-en-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3

InChI Key

RIPGVSBLNYALJM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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